Lead acetate trihydrate

Description

Properties

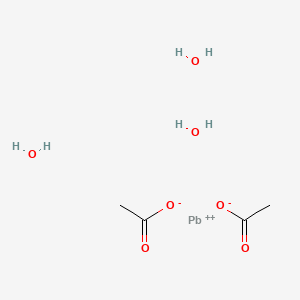

IUPAC Name |

lead(2+);diacetate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.3H2O.Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);3*1H2;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEUZMYFCCOOQO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb(C2H3O2)2.3H2O., C4H12O7Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | LEAD ACETATE TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

301-04-2 (Parent) | |

| Record name | Lead acetate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3031521 | |

| Record name | Lead(II) acetate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead acetate trihydrate appears as white powder or white chunky solid. Slight odor. pH (5% aqueous solution at 77 °F) 5.5-6.5. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | LEAD ACETATE TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

392 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | LEAD ACETATE TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | LEAD ACETATE TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.55 (NTP, 1992) - Denser than water; will sink | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | LEAD ACETATE TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6080-56-4 | |

| Record name | LEAD ACETATE TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead acetate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(II) acetate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, lead(2+) salt, trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX077P88RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

167 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | LEAD ACETATE TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

lead acetate trihydrate synthesis protocol for research labs

An In-depth Technical Guide to the Synthesis of Lead (II) Acetate (B1210297) Trihydrate for Research Applications

Introduction

Lead (II) acetate trihydrate, Pb(CH₃COO)₂·3H₂O, is a white crystalline solid with a slightly sweet taste, a characteristic that has earned it historical names such as "sugar of lead".[1] In modern research and industrial settings, it serves as a versatile reagent and catalyst in various chemical processes.[2][3] Its applications include roles in organic synthesis, the manufacturing of other lead salts, pigments, and dyes, and as a mordant in the textile industry to fix dyes to fabrics.[2][4]

This guide provides detailed protocols for the laboratory synthesis of lead (II) acetate trihydrate, focusing on methods suitable for a research environment. It outlines procedures starting from common laboratory reagents, details necessary safety precautions, and presents key data in a structured format for ease of reference by researchers, scientists, and drug development professionals.

Critical Safety Precautions

Lead (II) acetate and all lead compounds are highly toxic and pose significant health risks.[5] They are classified as reproductive toxins and may cause damage to organs through prolonged or repeated exposure.[6][7] Strict adherence to safety protocols is mandatory.

Core Safety Requirements:

-

Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[6][8]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid generating dust.[9] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[8]

-

Disposal: All lead-containing waste must be disposed of as hazardous waste according to local regulations.[7][8] Do not release into the environment.[6]

Physicochemical Data

The following table summarizes key quantitative data for lead (II) acetate trihydrate.

| Property | Value |

| Molecular Formula | Pb(C₂H₃O₂)₂·3H₂O[3] |

| Molar Mass | 379.33 g/mol [1][3][12] |

| Appearance | White crystalline powder or colorless crystals[3][4] |

| Density | 2.55 g/cm³[1][3][12] |

| Melting Point | 75 °C (167 °F)[1][3][12] |

| Boiling Point | Decomposes at ≥ 200 °C[1][3] |

| Solubility in Water | 44.31 g/100 mL at 20 °C218.3 g/100 mL at 50 °C[1][12] |

| CAS Number | 6080-56-4[1][3] |

Experimental Synthesis Protocols

Two primary methods for the laboratory synthesis of lead (II) acetate trihydrate are detailed below. The choice of method may depend on the availability of starting materials.

Protocol 1: Synthesis from Lead (II) Oxide

This method involves the direct reaction of lead (II) oxide (PbO) with acetic acid.[1][4][13] It is a straightforward acid-base reaction.

Reaction: PbO + 2CH₃COOH → Pb(CH₃COO)₂ + H₂O

Methodology:

-

Reagent Preparation: In a fume hood, measure a specific volume of 80% acetic acid into a beaker equipped with a magnetic stir bar.[4]

-

Reaction: Gently heat the acetic acid solution. Slowly add lead (II) oxide powder in small portions to the warm, stirring solution.[13][14]

-

Completion: Continue adding lead (II) oxide until no more dissolves. The reaction is exothermic and produces lead acetate and water.[4][13]

-

Filtration: Once the reaction is complete and the solution has cooled slightly, filter it to remove any unreacted lead (II) oxide and other solid impurities.[4]

-

Crystallization: Transfer the clear filtrate to an evaporating dish. Add a small amount of acetic acid to the filtrate to prevent the formation of basic lead acetate upon evaporation.[4] Evaporate the solution gently by heating until its relative density reaches approximately 1.40 or until crystals begin to form on the surface.[4]

-

Isolation: Allow the concentrated solution to cool slowly to room temperature, which will induce the crystallization of lead (II) acetate trihydrate.[4]

-

Drying: Collect the crystals by filtration and dry them. The industrial product purity can exceed 98%.[4]

Protocol 2: Synthesis from Elemental Lead

This method uses elemental lead, acetic acid, and an oxidizing agent, typically hydrogen peroxide, to facilitate the reaction.[1][5][12] Acetic acid alone is not a strong enough oxidizing agent to react directly with lead metal at a reasonable rate.[13]

Reaction: Pb + H₂O₂ + 2CH₃COOH → Pb(CH₃COO)₂ + 2H₂O

Methodology:

-

Reagent Preparation: In a fume hood, place lead metal (shavings or small pieces to maximize surface area) into a flask.[5][13]

-

Reaction Mixture: Add a solution of acetic acid (e.g., a mixture of glacial acetic acid and water) to the flask.[13]

-

Oxidation: Slowly add 3% to 30% hydrogen peroxide to the mixture while stirring.[5][13] The hydrogen peroxide acts as an oxidizing agent, converting the lead metal to lead (II) oxide, which then reacts with the acetic acid.[13] The reaction is often vigorous and exothermic.[5]

-

Heating and Reflux: Gently heat the mixture to near boiling to ensure the reaction goes to completion. A condenser can be used to prevent the loss of volatile reagents.[13]

-

Filtration: After the reaction ceases (bubbling stops), allow the solution to cool. Filter the hot solution to remove any unreacted lead and impurities.[10]

-

Crystallization: Transfer the clear filtrate to a clean beaker or crystallizing dish. Cover it loosely (e.g., with perforated plastic wrap) to allow for slow evaporation of the solvent.[10]

-

Isolation and Drying: As the solvent evaporates over several days, crystals of lead (II) acetate trihydrate will form.[5] Once a sufficient quantity of crystals has formed, collect them by filtration and allow them to air dry.

| Parameter | Protocol 1: From Lead (II) Oxide | Protocol 2: From Elemental Lead |

| Starting Material | Lead (II) Oxide (PbO) | Elemental Lead (Pb) |

| Key Reagents | Acetic Acid | Acetic Acid, Hydrogen Peroxide |

| Reaction Type | Acid-Base Neutralization | Oxidation-Reduction followed by Acid-Base |

| Advantages | Simpler reaction, no strong oxidizing agent needed. | Uses a more common and less toxic starting material (elemental lead vs. lead oxide powder). |

| Considerations | Lead (II) oxide is a fine powder and an inhalation hazard. | The reaction with hydrogen peroxide can be vigorous and exothermic, requiring careful addition and temperature control.[5] |

Purification by Recrystallization

For applications requiring high purity, the synthesized lead (II) acetate trihydrate can be further purified.

Methodology:

-

Dissolve the crude lead acetate trihydrate crystals in a minimum amount of hot deionized water containing about 1% acetic acid.[4] The small amount of acid prevents hydrolysis to insoluble basic lead salts.

-

Add a small amount of activated carbon to the hot solution to adsorb colored impurities, and then filter the hot solution through fluted filter paper.[4]

-

Allow the clear filtrate to cool slowly and undisturbed to room temperature.

-

Large, colorless crystals of pure lead (II) acetate trihydrate will form.

-

Collect the purified crystals by filtration and dry them in a desiccator.

Experimental Workflow Visualization

The general workflow for synthesizing and purifying lead (II) acetate trihydrate can be visualized as a sequence of key laboratory operations.

References

- 1. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, Toxicology and Application of Lead acetate trihydrate_Chemicalbook [chemicalbook.com]

- 5. Synthesis of Lead Acetate - Amateur Chemistry [amateurchemistry.weebly.com]

- 6. ib.sggw.edu.pl [ib.sggw.edu.pl]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. youtube.com [youtube.com]

- 11. lobachemie.com [lobachemie.com]

- 12. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 13. youtube.com [youtube.com]

- 14. Lead(II) acetate - Crystal growing [en.crystalls.info]

Preparation of Lead Acetate Trihydrate Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preparation of lead acetate (B1210297) trihydrate solutions for laboratory use. It covers the essential chemical properties, solubility data, a detailed experimental protocol, and critical safety information. Lead (II) acetate is a toxic substance and should be handled with extreme care, adhering to all safety precautions.

Core Chemical and Physical Properties

Lead(II) acetate trihydrate, with the chemical formula Pb(CH₃COO)₂·3H₂O, is a white crystalline solid with a slight acetic odor.[1][2] It is also known by synonyms such as plumbous acetate, sugar of lead, and salt of Saturn.[3] This compound is highly soluble in water and glycerol, but only slightly soluble in alcohol.[1][3]

Quantitative Data Summary

The solubility of lead acetate trihydrate is a critical parameter for solution preparation. The following table summarizes its solubility in water at various temperatures, as well as in other common laboratory solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Water | 0 | 19.7 |

| Water | 10 | 29.3 |

| Water | 15 | 45.61 |

| Water | 20 | 44.3 |

| Water | 25 | 55.2 |

| Water | 30 | 69.7 |

| Water | 40 | 116.9 |

| Water | 50 | 221 |

| Water | 100 | 200 |

| Glycerol | 20 | 143 |

| Methanol | 15 | 74.75 |

| Methanol | 66.1 | 214.95 |

| Acetone | 15 | Insoluble |

| Dimethylformamide | 25 | 1.5 |

Data compiled from multiple sources.[3][4][5]

Experimental Protocol: Preparation of a 0.1 M this compound Solution

This protocol details the preparation of 100 mL of a 0.1 M this compound solution.

Materials and Equipment:

-

Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

-

Deionized or distilled water

-

100 mL volumetric flask

-

Beaker

-

Glass stirring rod

-

Weighing boat or paper

-

Spatula

-

Analytical balance

-

Personal Protective Equipment (PPE): chemical safety goggles, nitrile gloves, lab coat

Procedure:

-

Don Personal Protective Equipment: Before handling any chemicals, put on your safety goggles, gloves, and lab coat.

-

Calculate the Required Mass: The molar mass of this compound is 379.33 g/mol . To prepare 100 mL (0.1 L) of a 0.1 M solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

-

Mass (g) = 0.1 mol/L × 0.1 L × 379.33 g/mol = 3.7933 g

-

-

Weigh the this compound: Using an analytical balance, accurately weigh out approximately 3.79 g of this compound into a weighing boat.

-

Dissolve the Solid: Transfer the weighed solid to a beaker containing approximately 50 mL of deionized water. Stir the mixture with a glass rod until the solid is completely dissolved. A small amount of acetic acid can be added to the water to prevent the formation of basic lead salts.

-

Transfer to Volumetric Flask: Carefully transfer the dissolved lead acetate solution into a 100 mL volumetric flask.

-

Rinse and Add to the Mark: Rinse the beaker and stirring rod with a small amount of deionized water and add the rinsings to the volumetric flask to ensure all the lead acetate is transferred.

-

Bring to Final Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenize the Solution: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

-

Label and Store: Label the flask clearly with the name of the solution (0.1 M this compound), the date of preparation, and your initials. Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[6]

Safety Precautions and Handling

Lead acetate is a hazardous substance with significant health risks.[1][7]

-

Toxicity: It is classified as a carcinogen, a reproductive toxin, and may cause damage to organs through prolonged or repeated exposure.[1][7]

-

Handling: Always handle lead acetate and its solutions in a well-ventilated area, preferably within a fume hood.[1][8] Avoid creating dust.[8] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1][7] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Lead acetate readily absorbs carbon dioxide from the air.[6]

-

Disposal: Dispose of lead acetate solutions as hazardous waste in accordance with federal, state, and local regulations.[9][10] Do not pour down the drain.[11]

Visualizations

Experimental Workflow for Preparation of this compound Solution

Caption: A flowchart illustrating the step-by-step process for preparing a 0.1 M this compound solution.

References

- 1. Lead Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. Lead acetate | 301-04-2 [chemicalbook.com]

- 4. lead(II) acetate trihydrate [chemister.ru]

- 5. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 6. technopharmchem.com [technopharmchem.com]

- 7. ib.sggw.edu.pl [ib.sggw.edu.pl]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. labdepotinc.com [labdepotinc.com]

- 10. nj.gov [nj.gov]

- 11. cpachem.com [cpachem.com]

Unveiling the Crystal Architecture of Lead Acetate Trihydrate: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of active pharmaceutical ingredients and key reagents is paramount. This technical guide provides an in-depth analysis of the crystal structure and associated data for lead(II) acetate (B1210297) trihydrate (Pb(CH₃COO)₂·3H₂O), a compound with historical and contemporary significance in various scientific fields.

This document summarizes the crystallographic data, details the experimental protocols for its characterization, and presents visualizations of its structural features to facilitate a deeper understanding of its solid-state properties.

Crystallographic Data Summary

The crystal structure of lead acetate trihydrate was first determined by R. Rajaram and J. K. Mohana Rao in 1982. The compound crystallizes in the monoclinic system, belonging to the space group C2/m.[1] This initial study laid the groundwork for understanding the coordination environment of the lead atom and the overall packing of the molecules in the crystalline lattice.

The key crystallographic data are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Unit Cell Dimensions | |

| a | 15.85(1) Å |

| b | 7.30(1) Å |

| c | 9.10(1) Å |

| α | 90° |

| β | 109.8(5)° |

| γ | 90° |

| Volume | 990.4 ų |

| Formula Units per Cell (Z) | 4 |

| Calculated Density | 2.55 g/cm³ |

Experimental Protocols

Single Crystal Growth

While the original 1982 study does not provide a detailed step-by-step protocol for the growth of single crystals suitable for X-ray diffraction, a general and effective method for obtaining high-quality single crystals of metal acetate hydrates can be described as follows:

-

Preparation of a Saturated Solution: A saturated solution of lead(II) acetate trihydrate is prepared at a slightly elevated temperature (e.g., 40-50 °C) in deionized water. The use of high-purity this compound is crucial.

-

Slow Evaporation: The saturated solution is filtered to remove any undissolved particles and then allowed to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent. This process should be carried out in a vibration-free environment to promote the growth of large, well-defined crystals.

-

Crystal Selection and Mounting: After a period of several days to weeks, suitable single crystals with well-defined faces and free of visible defects are selected under a microscope. A selected crystal is then carefully mounted on a goniometer head for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction techniques. The following outlines the typical experimental workflow for such an analysis:

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction data are collected at a controlled temperature, often at low temperatures (e.g., 100 K or 293 K), to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for Lorentz and polarization effects, and absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms (in this case, the lead atom). The positions of the lighter atoms (oxygen and carbon) are then located from difference Fourier maps. The structural model is then refined by a least-squares method to minimize the difference between the observed and calculated structure factors.

The experimental workflow for crystal structure determination is illustrated in the diagram below.

Structural Analysis: The Coordination Environment of Lead

A key feature of the crystal structure of lead(II) acetate trihydrate is the coordination environment of the lead(II) ion. The lead atom is coordinated by nine oxygen atoms, forming a coordination polyhedron best described as a monocapped square antiprism.[1] These oxygen atoms originate from the acetate ligands and the water molecules of hydration.

The coordination of the lead atom involves:

-

Bidentate Acetate Ligands: Each lead atom is chelated by two acetate groups.

-

Bridging Acetate Ligands: The lead atoms are linked into polymeric chains by bridging acetate groups.

-

Coordinated Water Molecules: Three water molecules complete the coordination sphere of the lead atom.

The following diagram visualizes the coordination environment of the central lead atom.

This detailed structural information is critical for understanding the chemical reactivity, solubility, and bioavailability of this compound, which are important considerations in the fields of toxicology and drug development. The presence of coordinated water molecules also suggests the potential for the formation of different hydrates, which could have distinct physical and chemical properties.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Lead Acetate Trihydrate for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of lead acetate (B1210297) trihydrate, tailored for its application in scientific research and development. The information is presented to facilitate its use by researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways affected by this compound.

Core Physical and Chemical Properties

Lead (II) acetate trihydrate, with the chemical formula Pb(CH₃COO)₂·3H₂O, is a white crystalline solid.[1][2] It is recognized by other names such as plumbous acetate, sugar of lead, and salt of Saturn.[3] This compound is known for its slight acetic odor and a notable sweet taste, which belies its toxicity.[3][4][5][6]

Table 1: Physical Properties of Lead Acetate Trihydrate

| Property | Value | References |

| Molecular Formula | Pb(C₂H₃O₂)₂·3H₂O | [7] |

| Molar Mass | 379.33 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or colorless, efflorescent crystals. | [1][7][8] |

| Odor | Slightly acetic. | [1][8] |

| Density | 2.55 g/cm³ | [1][3][8] |

| Melting Point | 75 °C (167 °F; 348 K) | [1][3][4][8] |

| Decomposition Temperature | Decomposes at ≥ 200 °C (392 °F) | [1][4] |

| Crystal Structure | Monoclinic | [1][2] |

Table 2: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | References |

| 0 | 19.8 | [2][5][8] |

| 10 | 29.5 | [5] |

| 20 | 44.3 | [2][5][8] |

| 25 | 55.2 | [9] |

| 30 | 69.5 | [2][8] |

| 40 | 116.9 | [5] |

| 50 | 218.3 - 221 | [2][8][9] |

This compound is also soluble in glycerol (B35011) and slightly soluble in alcohol.[8] An aqueous solution of 5% this compound has a pH ranging from 5.5 to 6.5.[4][10]

Chemical Reactivity and Incompatibilities

This compound is a stable compound under normal conditions.[11] However, it is incompatible with strong acids, oxidizing agents, sulfates, citrates, tartrates, chlorides, carbonates, alkalis, and several organic compounds like phenol (B47542) and resorcinol.[11] It readily reacts with hydrogen sulfide (B99878) (H₂S) to form a black precipitate of lead (II) sulfide (PbS), a reaction commonly used for the detection of H₂S.[8]

Experimental Protocols

Protocol for Lead Sulfide Precipitation (Detection of Sulfur-Containing Amino Acids)

This protocol outlines the procedure for the lead sulfide test, which is used to detect the presence of sulfur-containing amino acids like cysteine.

Materials:

-

Test solution (e.g., protein hydrolysate)

-

2% (w/v) Lead (II) acetate trihydrate solution

-

40% (w/v) Sodium hydroxide (B78521) (NaOH) solution

-

Test tubes

-

Pipettes

-

Water bath

Procedure:

-

Pipette 2 mL of the test solution into a clean test tube.

-

Add 2 mL of 40% NaOH solution to the test tube.

-

Boil the mixture in a water bath for one minute.

-

Cool the test tube to room temperature.

-

Add a few drops of the 2% lead (II) acetate trihydrate solution.

-

Observe for the formation of a precipitate.[12]

Interpretation:

-

Positive Result: Formation of a black or dark brown precipitate of lead sulfide (PbS) indicates the presence of sulfur-containing amino acids.[12]

-

Negative Result: Absence of a dark precipitate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 3. Effect of lead on some parameters of the heme biosynthetic pathway in rat tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. chembk.com [chembk.com]

- 6. Synthesis, Toxicology and Application of Lead acetate trihydrate_Chemicalbook [chemicalbook.com]

- 7. LEAD ACETATE [www2.atmos.umd.edu]

- 8. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 9. Lead acetate CAS#: 301-04-2 [m.chemicalbook.com]

- 10. ib.sggw.edu.pl [ib.sggw.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. microbenotes.com [microbenotes.com]

An In-depth Technical Guide to Research-Grade Lead Acetate Trihydrate (CAS: 6080-56-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of lead (II) acetate (B1210297) trihydrate, a compound with significant applications in various scientific domains. From its fundamental physicochemical properties to its role in complex biological pathways, this document serves as a technical resource for laboratory and research professionals. Adherence to strict safety protocols is imperative when handling this compound due to its toxicity.

Physicochemical Properties

Lead (II) acetate trihydrate is a white crystalline solid with a faint acetic odor and a notable sweet taste, which belies its toxic nature.[1] It is commercially available in various grades, with the ACS (American Chemical Society) reagent grade being standard for most research applications.[2]

Below is a summary of its key physicochemical properties.

| Property | Value | Citations |

| CAS Number | 6080-56-4 | [2] |

| Molecular Formula | Pb(CH₃CO₂)₂ · 3H₂O | [2] |

| Molecular Weight | 379.33 g/mol | [2] |

| Appearance | White to off-white crystalline powder or colorless crystals.[2][3] | [2][3] |

| Odor | Slightly acetic.[3][4] | [3][4] |

| Density | 2.55 g/cm³ | [2][3] |

| Melting Point | 75 °C (167 °F); decomposes at approximately 200 °C.[2][3] | [2][3] |

| Boiling Point | Decomposes.[3] | [3] |

| pH | 5.5 - 6.5 (5% aqueous solution).[1][5] | [1][5] |

| Solubility in Water | 443 g/L at 20 °C; highly soluble.[5][6] | [5][6] |

| Solubility in Other Solvents | Soluble in glycerol; slightly soluble in alcohol.[6][7][8] | [6][7][8] |

Specifications for Research-Grade Material

Research-grade lead acetate trihydrate, particularly ACS grade, must meet stringent purity requirements to ensure the reliability and reproducibility of experimental results. Impurities can lead to inaccurate analytical measurements or interfere with chemical syntheses.

| Specification | Limit | Citations |

| Assay (Complexometric) | 99.0 - 103.0% | [2][9] |

| Insoluble Matter | Max 0.01% | [10] |

| Chloride (Cl) | Max 0.0005% - 0.002% | [10][11] |

| Nitrate and Nitrite (as NO₃) | Max 0.005% | [10] |

| Copper (Cu) | Max 0.002% | [10][11] |

| Iron (Fe) | Max 0.001% | [10][11] |

| Sodium (Na) | Max 0.005% | [10] |

| Potassium (K) | Max 0.005% | [10] |

| Calcium (Ca) | Max 0.005% | [10] |

Research Applications

This compound is a versatile reagent used across multiple scientific disciplines.

-

Analytical Chemistry : It is widely used as a reagent for the detection of hydrogen sulfide (B99878) (H₂S).[3][12] Paper moistened with a lead acetate solution turns black in the presence of H₂S due to the formation of lead(II) sulfide (PbS), providing a simple and effective qualitative test.[3][13] It is also employed in certain titration procedures and for preparing other lead-containing analytical standards.[12]

-

Organic and Inorganic Synthesis : The compound serves as a precursor for the synthesis of other lead salts and lead-based coordination polymers.[14] It can also be used to synthesize lead sulfide (PbS) nanoparticles.[14] In some reactions, it functions as a catalyst.[15]

-

Biological Research : In toxicology studies, lead acetate is frequently used to induce lead poisoning in animal models to investigate its pathological effects on various organ systems, including the nervous, renal, and reproductive systems.[16][17] These models are crucial for understanding the molecular mechanisms of lead toxicity and for developing potential therapeutic interventions.

Experimental Protocols

Detailed and validated protocols are essential for ensuring the accuracy of experimental outcomes.

Assay of this compound (ACS Reagent Method)

This protocol outlines the complexometric titration method for determining the purity of this compound.[9]

Methodology:

-

Sample Preparation : Accurately weigh approximately 1.5 g of this compound.

-

Dissolution : Transfer the sample to a 400 mL beaker and dissolve it in 250 mL of deionized water containing 0.15 mL of glacial acetic acid. The acid prevents the precipitation of basic lead salts.

-

Buffering : Add 15 mL of hexamethylenetetramine reagent solution to buffer the solution to the appropriate pH for the indicator.

-

Indication : Add a few milligrams of xylenol orange indicator mixture. The solution will turn a reddish-purple color in the presence of lead ions.

-

Titration : Titrate the solution with a standardized 0.1 M EDTA (ethylenediaminetetraacetic acid) volumetric solution. The EDTA will chelate the Pb²⁺ ions.

-

Endpoint : The endpoint is reached when the solution color changes from reddish-purple to a clear yellow.

-

Calculation : The percentage of this compound is calculated using the following formula: % (CH₃COO)₂Pb·3H₂O = (V * M * 0.03793 * 100) / W Where:

-

V = volume of EDTA solution used (in mL)

-

M = molarity of the EDTA solution

-

0.03793 = millimolar weight of (CH₃COO)₂Pb·3H₂O (in g)

-

W = weight of the sample (in g)

-

Qualitative Detection of Hydrogen Sulfide (H₂S)

This protocol describes the standard method for detecting H₂S gas using lead acetate paper.[3][13]

Methodology:

-

Reagent Preparation : Prepare a 5% (w/v) solution of this compound in deionized water.

-

Paper Impregnation : Moisten a strip of filter paper with the lead acetate solution.

-

Exposure : Expose the moistened paper to the gas sample suspected of containing H₂S.

-

Observation : A positive result is indicated by the formation of a gray or black precipitate of lead(II) sulfide (PbS) on the paper. The reaction is: Pb(CH₃COO)₂ + H₂S → PbS(s) + 2CH₃COOH

-

Interpretation : The intensity and speed of the color change can provide a semi-quantitative estimate of the H₂S concentration.

Biological Effects and Key Signaling Pathways

Lead is a potent toxicant with no known biological function.[17] Its toxicity stems primarily from its ability to mimic and interfere with the function of essential divalent cations, particularly calcium (Ca²⁺), and to induce significant oxidative stress.[3][17]

Oxidative Stress : Lead exposure promotes the generation of reactive oxygen species (ROS) while simultaneously depleting the cell's antioxidant reserves, such as glutathione (B108866) (GSH).[5][7][17] This imbalance leads to lipid peroxidation, DNA damage, and protein oxidation, contributing to cellular dysfunction and apoptosis in various tissues, including the liver, lungs, and brain.[7][16]

Neurotoxicity : The central nervous system is particularly vulnerable to lead.[3] Lead can cross the blood-brain barrier and accumulate in brain cells.[11] Its neurotoxic mechanisms involve:

-

Interference with Calcium Signaling : By mimicking Ca²⁺, lead disrupts calcium homeostasis and interferes with numerous Ca²⁺-dependent processes, including neurotransmitter release and second messenger signaling.[11]

-

Activation of Protein Kinase C (PKC) : Lead can directly activate PKC, a key enzyme in cellular signal transduction.[2][8] This aberrant activation can disrupt normal neuronal development and function.[2]

-

EGFR/Ras/ERK Pathway Activation : Studies have shown that lead acetate can activate the Epidermal Growth Factor Receptor (EGFR), leading to the downstream activation of the Ras-Raf-1-ERK signaling cascade.[8] This pathway is critical for cell proliferation and survival, and its dysregulation can contribute to neurotoxic and potentially carcinogenic effects.[8]

-

Microglial Activation and Neuroinflammation : Lead exposure can activate microglia, the resident immune cells of the brain.[4] Activated microglia release pro-inflammatory cytokines (e.g., TNF-α, IL-6), leading to neuroinflammation and bystander neuronal death via apoptosis (caspase-3 activation).[4]

Safety, Handling, and Storage

This compound is highly toxic and a suspected human carcinogen and reproductive hazard.[16] Extreme caution must be exercised during its handling and disposal.

-

Hazard Identification : Toxic if swallowed, inhaled, or absorbed through the skin.[16] May cause damage to the central nervous system, kidneys, blood, and reproductive system through prolonged or repeated exposure.[16] It is also very toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side protection, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[16]

-

Handling : Avoid creating dust. Wash hands thoroughly after handling. Keep away from food and drink.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[16] Keep away from incompatible materials such as strong acids, oxidizing agents, and bromates.[1]

-

Disposal : Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains or the environment.

References

- 1. [PDF] Sub‑chronic administration of lead alters markers of oxidative stress, acetylcholinesterase and Na+K+‑ATPase activities in rat brain. | Semantic Scholar [semanticscholar.org]

- 2. Chronic exposure to lead acetate affects the development of protein kinase C activity and the distribution of the PKCgamma isozyme in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute exposure to lead acetate activates microglia and induces subsequent bystander neuronal death via caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular basis of lead toxicity [environmed.pl]

- 7. The effect of lead acetate on oxidative stress and antioxidant status in rat bronchoalveolar lavage fluid and lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lead acetate induces EGFR activation upstream of SFK and PKCalpha linkage to the Ras/Raf-1/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral Exposure to Lead Acetate for 28 Days Reduces the Number of Neural Progenitor Cells but Increases the Number and Synaptic Plasticity of Newborn Granule Cells in Adult Hippocampal Neurogenesis of Young-Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpasjournals.com [bpasjournals.com]

- 11. Acute lead acetate induces neurotoxicity through decreased synaptic plasticity-related protein expression and disordered dendritic formation in nerve cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetate attenuates lead-induced dysregulation of testicular steroidogenesis and spermatogenesis by targeting oxidative stress, inflammatory cytokines, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicity of lead: A review with recent updates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lead Exposure Promotes Translocation of Protein Kinase C Activities in Rat Choroid Plexus in Vitro, but Not in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lead acetate-induced neurodegenerative changes in the dorsolateral prefrontal cortex of mice: the role of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lead exposure promotes translocation of protein kinase C activities in rat choroid plexus in vitro, but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. wvj.science-line.com [wvj.science-line.com]

theoretical yield calculation for lead acetate trihydrate synthesis

An In-depth Technical Guide to the Theoretical Yield Calculation for Lead Acetate (B1210297) Trihydrate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of lead acetate trihydrate (Pb(CH₃COO)₂·3H₂O), a compound historically known as "sugar of lead". A thorough understanding of theoretical yield is fundamental for assessing reaction efficiency, optimizing process parameters, and ensuring the economic viability of a chemical synthesis.

Synthesis of this compound

This compound can be synthesized through several chemical pathways. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction. Common synthesis routes include:

-

Reaction of Lead(II) Oxide with Acetic Acid: This is a straightforward acid-base reaction where lead(II) oxide (litharge) is dissolved in acetic acid.[1][2][3][4][5]

-

Reaction Equation: PbO(s) + 2CH₃COOH(aq) → Pb(CH₃COO)₂(aq) + H₂O(l)

-

-

Reaction of Lead(II) Carbonate with Acetic Acid: Similar to the oxide reaction, lead(II) carbonate reacts with acetic acid to form lead acetate, water, and carbon dioxide gas.[5][6][7]

-

Reaction Equation: PbCO₃(s) + 2CH₃COOH(aq) → Pb(CH₃COO)₂(aq) + H₂O(l) + CO₂(g)

-

-

Oxidative Dissolution of Metallic Lead: Elemental lead can be dissolved in acetic acid in the presence of an oxidizing agent, such as hydrogen peroxide, which facilitates the oxidation of lead to Pb²⁺.[1][6][8][9][10][11][12]

-

Reaction Equation: Pb(s) + 2CH₃COOH(aq) + H₂O₂(aq) → Pb(CH₃COO)₂(aq) + 2H₂O(l)

-

Upon cooling and evaporation of the resulting aqueous solution, the product crystallizes as this compound, Pb(CH₃COO)₂·3H₂O.[1][2]

Core Principles of Stoichiometric Calculation

The theoretical yield is the maximum quantity of a product that can be obtained from a given amount of reactants, assuming the reaction goes to completion with 100% efficiency and no loss of material.[13][14] The calculation is based on the stoichiometry of the balanced chemical equation.

Key Definitions:

-

Limiting Reactant: The reactant that is completely consumed first in a chemical reaction, thereby limiting the amount of product that can be formed.[13][14][15][16]

-

Theoretical Yield: The calculated maximum amount of product that can be formed from the limiting reactant.

-

Actual Yield: The measured amount of product obtained from a reaction in a laboratory setting.

-

Percent Yield: The ratio of the actual yield to the theoretical yield, expressed as a percentage, which indicates the efficiency of the reaction.

-

Formula: Percent Yield = (Actual Yield / Theoretical Yield) x 100%[17]

-

Step-by-Step Calculation of Theoretical Yield

The following procedure outlines the steps to calculate the theoretical yield for the synthesis of this compound.

Method 1: From Lead(II) Oxide

Let's consider the reaction of 50.0 g of lead(II) oxide (PbO) with 100.0 mL of 6.0 M acetic acid (CH₃COOH).

Step 1: Write the Balanced Chemical Equation The balanced equation is: PbO + 2CH₃COOH → Pb(CH₃COO)₂ + H₂O

The final product is the trihydrate form, so we consider the formation of Pb(CH₃COO)₂ in solution, which then crystallizes as Pb(CH₃COO)₂·3H₂O. The stoichiometry remains the same for the initial reaction.

Step 2: Calculate the Moles of Each Reactant First, we need the molar masses of the reactants and the product.

| Compound | Formula | Molar Mass ( g/mol ) |

| Lead(II) Oxide | PbO | 223.20 |

| Acetic Acid | CH₃COOH | 60.052 |

| This compound | Pb(CH₃COO)₂·3H₂O | 379.33[1][5][6][7][18] |

-

Moles of PbO: Moles = Mass / Molar Mass = 50.0 g / 223.20 g/mol = 0.224 moles

-

Moles of CH₃COOH: Moles = Molarity x Volume (L) = 6.0 mol/L x 0.100 L = 0.600 moles

Step 3: Identify the Limiting Reactant To determine the limiting reactant, we compare the mole ratio of the reactants to the stoichiometric ratio in the balanced equation (1 mole of PbO reacts with 2 moles of CH₃COOH).

-

Moles of CH₃COOH required to react with 0.224 moles of PbO: 0.224 moles PbO x (2 moles CH₃COOH / 1 mole PbO) = 0.448 moles CH₃COOH

Since we have 0.600 moles of CH₃COOH available, which is more than the 0.448 moles required, acetic acid is in excess. Therefore, Lead(II) Oxide (PbO) is the limiting reactant .

Step 4: Calculate the Moles of Product Formed The amount of product is determined by the amount of the limiting reactant. The stoichiometric ratio of PbO to Pb(CH₃COO)₂ is 1:1.

-

Moles of Pb(CH₃COO)₂·3H₂O: 0.224 moles PbO x (1 mole Pb(CH₃COO)₂·3H₂O / 1 mole PbO) = 0.224 moles

Step 5: Calculate the Theoretical Yield in Grams Finally, convert the moles of the product to mass using its molar mass.

-

Theoretical Yield of Pb(CH₃COO)₂·3H₂O: Mass = Moles x Molar Mass = 0.224 moles x 379.33 g/mol = 84.97 g

Data Summary: Theoretical Yield Calculation

| Step | Parameter | PbO | CH₃COOH | Pb(CH₃COO)₂·3H₂O |

| 1 | Initial Amount | 50.0 g | 100.0 mL of 6.0 M | - |

| 2 | Molar Mass ( g/mol ) | 223.20 | 60.052 | 379.33 |

| 3 | Moles | 0.224 | 0.600 | - |

| 4 | Stoichiometric Ratio | 1 | 2 | 1 |

| 5 | Limiting Reactant | Yes | No | - |

| 6 | Moles of Product | - | - | 0.224 |

| 7 | Theoretical Yield (g) | - | - | 84.97 |

Experimental Protocols

Synthesis of this compound from Lead(II) Oxide

This protocol describes a common laboratory procedure for the synthesis of this compound.

Materials:

-

Lead(II) oxide (PbO)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Erlenmeyer flask

-

Stir plate and magnetic stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a 250 mL Erlenmeyer flask, combine 22.3 g of lead(II) oxide with 100 mL of deionized water.

-

Addition of Acetic Acid: While stirring, slowly add 15 mL of glacial acetic acid to the suspension. The reaction is exothermic.

-

Heating and Dissolution: Gently heat the mixture to approximately 60-70°C while stirring continuously until all the lead(II) oxide has dissolved, resulting in a clear solution.[3]

-

Filtration: If any solid impurities remain, perform a hot filtration using a Buchner funnel to obtain a clear filtrate.

-

Crystallization: Transfer the warm filtrate to a crystallizing dish and allow it to cool slowly to room temperature. Cover the dish to prevent contamination. Colorless or white monoclinic crystals of this compound will form.[1]

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water. Allow the crystals to air-dry.

Visualization of Calculation Workflow

The logical flow for calculating the theoretical yield can be visualized as follows.

Caption: Workflow for theoretical yield calculation.

This guide provides the foundational knowledge for accurately calculating the theoretical yield of this compound. By following these principles and methodologies, researchers can effectively evaluate and optimize their synthetic processes.

References

- 1. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 2. Lead(II)_acetate [chemeurope.com]

- 3. Synthesis, Toxicology and Application of Lead acetate trihydrate_Chemicalbook [chemicalbook.com]

- 4. acs.org [acs.org]

- 5. Lead(II) acetate - Crystal growing [en.crystalls.info]

- 6. Lead Acetate: Structure, Formula, Properties & Uses Explained [vedantu.com]

- 7. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 8. Synthesis of Lead Acetate - Amateur Chemistry [amateurchemistry.weebly.com]

- 9. quora.com [quora.com]

- 10. CN103880630A - Method for preparing high-purity lead acetate and nanometer lead powder from waste lead paste - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. inorganic chemistry - Reaction of lead with acetic acid and hydrogen peroxide solution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. omnicalculator.com [omnicalculator.com]

- 14. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. nbinno.com [nbinno.com]

lead acetate trihydrate coordination chemistry and complexes

An In-depth Technical Guide to the Coordination Chemistry and Complexes of Lead Acetate (B1210297) Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) acetate trihydrate, Pb(CH₃COO)₂·3H₂O, serves as a versatile precursor in the synthesis of a wide array of lead(II) coordination complexes. This technical guide provides a comprehensive overview of the coordination chemistry of lead acetate trihydrate, detailing the structural diversity, synthesis, and characterization of its complexes. The document emphasizes the stereochemically active 6s² lone pair of electrons on the Pb(II) ion, which often results in hemidirected coordination geometries. Experimental protocols for the synthesis and characterization of these complexes are provided, alongside tabulated quantitative data for comparative analysis. Furthermore, the biological implications of lead(II) complexes are discussed, including their interactions with biological systems and their potential, albeit approached with caution due to inherent toxicity, in the context of drug development.

Introduction to the Coordination Chemistry of Lead(II) Acetate

Lead(II) acetate is a white, crystalline solid that is readily soluble in water.[1] The trihydrate form, Pb(CH₃COO)₂·3H₂O, is a common starting material in lead(II) coordination chemistry.[2] The coordination chemistry of lead(II) is particularly fascinating due to the influence of the 6s² lone pair of electrons, which can be stereochemically active, leading to irregular coordination geometries described as hemidirected.[3][4] In a hemidirected coordination sphere, the ligands are not symmetrically distributed around the central metal ion, creating a void occupied by the lone pair. Conversely, in a holodirected geometry, the ligands are symmetrically arranged around the metal center.[3]

The acetate ligands in lead(II) acetate can adopt various coordination modes, including monodentate, bidentate chelating, and bridging, facilitating the formation of mononuclear, dinuclear, and polymeric structures.[5][6] The introduction of other ligands allows for the synthesis of a vast range of complexes with diverse topologies and potential applications.

Synthesis of Lead(II) Acetate Complexes

The synthesis of lead(II) acetate complexes typically involves the reaction of lead(II) acetate trihydrate with a ligand in a suitable solvent. The choice of ligand and solvent, as well as the reaction conditions (e.g., temperature, pH), can significantly influence the structure of the resulting complex.

General Synthetic Strategies

-

Reaction with N-donor ligands: A common strategy involves the reaction of lead(II) acetate with nitrogen-containing ligands such as pyridines, phenanthrolines, or Schiff bases. These reactions often yield crystalline products suitable for single-crystal X-ray diffraction studies.[7][8]

-

Solvent-influenced synthesis: The solvent can play a crucial role in the outcome of the reaction, sometimes participating in the coordination sphere of the metal ion. For instance, reactions in water, methanol, or DMSO can lead to the formation of different lead(II) complexes with the same ligand.

-

Hydrothermal synthesis: This method is employed to grow single crystals of coordination polymers by carrying out the reaction in a sealed vessel at elevated temperature and pressure.[6]

Structural Characterization of Lead(II) Acetate Complexes

A combination of analytical techniques is employed to elucidate the structure and properties of lead(II) acetate complexes.

-

Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline complex, providing information on bond lengths, bond angles, and coordination geometry.[9]

-

Spectroscopic Techniques:

-

Infrared (IR) Spectroscopy: Used to identify the coordination of the acetate and other functional groups to the lead(II) ion by observing shifts in their vibrational frequencies.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the organic ligands within the complex in solution.[10]

-

-

Elemental Analysis: Provides the empirical formula of the synthesized complex.[10]

Quantitative Data of Lead(II) Acetate Complexes

The following tables summarize key quantitative data for a selection of lead(II) acetate complexes, providing a basis for comparison.

Table 1: Crystallographic Data for Selected Lead(II) Acetate Complexes

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| [Pb(tpy)(CH₃COO)₂] | Monoclinic | P2₁/c | 10.506(2) | 20.428(4) | 8.3879(4) | 98.845(4) | |

| [Pb₂(phen)₄(hfa)₂(μ-NO₃)₂] | Triclinic | P-1 | 11.234(2) | 12.456(3) | 13.123(3) | 78.90(3) | [10] |

| Poly[(acetato-κ²O,O')(μ₃-acetato-κ⁴O,O':O:O')(4-chlorobenzene-1,2-diamine-κN)lead(II)] | Monoclinic | P2₁/n | 10.123(2) | 11.456(2) | 10.897(2) | 95.43(3) | [5] |

Table 2: Selected Bond Lengths (Å) and Angles (°) for [Pb(tpy)(CH₃COO)₂]

| Bond | Length (Å) | Angle | Degree (°) |

| Pb-N(1) | 2.583(4) | N(1)-Pb-N(2) | 65.4(1) |

| Pb-N(2) | 2.512(4) | N(2)-Pb-N(3) | 65.1(1) |

| Pb-N(3) | 2.601(4) | O(1)-Pb-O(2) | 51.1(1) |

| Pb-O(1) | 2.485(4) | O(3)-Pb-O(4) | 50.9(1) |

| Pb-O(2) | 2.789(4) | ||

| Pb-O(3) | 2.501(4) | ||

| Pb-O(4) | 2.812(4) |

Table 3: Stability Constants (log K) of Lead(II) Complexes in Solution

| Ligand | log K₁ | log K₂ | Medium | Temperature (°C) | Ref. |

| 1-(aminomethyl)cyclohexane acetic acid | 6.25 | 4.89 | 50% (v/v) DMSO-water | 32 | [11] |

| Glycine | 5.42 | 4.15 | 50% (v/v) DMSO-water | 32 | [11] |

| Alanine | 5.31 | 4.02 | 50% (v/v) DMSO-water | 32 | [11] |

| Phenylalanine | 5.05 | 3.82 | 50% (v/v) DMSO-water | 32 | [11] |

Experimental Protocols

Synthesis of [Pb(tpy)(CH₃COO)₂] (tpy = 2,2':6',2''-terpyridine)

Materials:

-

Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

-

2,2':6',2''-terpyridine (tpy)

-

Water

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve lead(II) acetate trihydrate (0.36 g, 1 mmol) in water by heating.

-

Add the lead(II) acetate solution dropwise with stirring to an aqueous solution of 2,2':6',2''-terpyridine (0.234 g, 1 mmol).

-

Stir the resulting solution for 3 hours at room temperature.

-

Allow the solution to stand for the product to precipitate.

-

Collect the precipitate by filtration.

-

Wash the product with a small amount of ice-cold water.

-

Recrystallize the product from a concentrated aqueous solution.

-

Wash the pure product with ice-cold ethanol, followed by diethyl ether.

-

Dry the final product in air.

Single-Crystal X-ray Diffraction Analysis

Procedure:

-

Crystal Selection and Mounting: Select a suitable single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[9]

-

Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction pattern using an area detector. The angles and intensities of the diffracted X-rays are measured.[9]

-

Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.[12]

-

Structure Refinement: The atomic model is refined against the experimental data to obtain the final crystal structure with high precision.[12]

Biological Implications and Drug Development

Lead compounds are notoriously toxic, and their use in drug development is therefore highly restricted.[13] However, the study of lead(II) complexes can provide valuable insights into the mechanisms of lead toxicity and inform the design of chelation therapies. The term "lead compound" in drug discovery refers to a promising molecule for further optimization and is not to be confused with elemental lead.[14]

The biological activity of some lead(II) complexes has been explored, revealing potential anticancer and antimicrobial properties.[15] The enhanced biological activity of these complexes compared to the free ligands is often attributed to factors like the chelate effect, which increases their lipophilicity and ability to cross cell membranes.[15]

Signaling Pathways Affected by Lead

Lead exerts its toxic effects by interfering with various cellular signaling pathways, often by mimicking essential divalent cations like Ca²⁺ and Zn²⁺.[4][16] Understanding these interactions is crucial for developing therapeutic interventions.

-

Interference with Calcium Signaling: Lead can displace calcium from its binding sites on proteins, disrupting critical signaling pathways that regulate neurotransmission and other cellular processes.[16]

-

Induction of Oxidative Stress: Lead exposure can lead to an imbalance between pro-oxidants and antioxidants, resulting in oxidative stress. This can damage lipids, proteins, and DNA.[5][17]

-

Activation of Stress-Related Kinases: Lead has been shown to activate several signaling pathways involved in cellular stress and apoptosis, including the c-Jun NH2-terminal kinase (JNK), phosphoinositide 3-kinase (PI3K)/Akt, and p38 mitogen-activated protein kinase (MAPK) pathways.[5]

Visualizations

Caption: A generalized workflow for the synthesis of lead(II) acetate complexes.

Caption: Illustration of hemidirected versus holodirected coordination geometries.

Caption: Key signaling pathways implicated in lead-induced cellular toxicity.

Conclusion

The coordination chemistry of lead(II) acetate trihydrate is rich and varied, giving rise to a plethora of complexes with interesting structural features. The stereochemically active lone pair on the Pb(II) ion plays a significant role in determining the coordination geometry of these complexes. While the inherent toxicity of lead presents a major challenge for direct applications in drug development, the study of these complexes provides crucial insights into the molecular mechanisms of lead toxicity. This knowledge is invaluable for the design of more effective chelation therapies and for understanding the interactions of heavy metals with biological systems. Further research into the synthesis and characterization of novel lead(II) complexes will continue to expand our understanding of the coordination chemistry of this important element.

References

- 1. scispace.com [scispace.com]

- 2. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lead(II) Binding in Natural and Artificial Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and Molecular Bases of Lead-Induced Toxicity in Mammalian Systems and Possible Mitigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, structure and catalytic application of lead(ii) complexes in cyanosilylation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Metal Complexes with N-Donor Ligands: Second Edition | MDPI [mdpi.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. migrationletters.com [migrationletters.com]

- 13. researchgate.net [researchgate.net]

- 14. Lead compound - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Pathways – Lead Poisoning [sites.tufts.edu]

- 17. researchgate.net [researchgate.net]

The Alchemical Sweetness of Discovery: A Technical History of Lead Acetate Trihydrate in Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) acetate (B1210297) trihydrate, Pb(CH₃COO)₂·3H₂O, historically known as "sugar of lead" for its sweet taste, is a white crystalline solid with a complex and often paradoxical role in the annals of scientific discovery.[1][2] While its toxicity is now well-understood, for centuries this compound was a readily available reagent, finding application in diverse fields from medicine and organic synthesis to the nascent discipline of analytical chemistry.[3][4][5] This technical guide explores the historical applications of lead acetate trihydrate in scientific discovery, providing detailed experimental protocols, illustrative data, and visualizations of the experimental workflows. It is crucial to note that the historical use of this compound predates modern safety protocols, and its handling requires extreme caution due to its severe toxicity.[4]

Core Applications in Scientific Discovery

The historical scientific utility of this compound can be broadly categorized into three main areas:

-

Analytical Chemistry: Primarily for the qualitative and semi-quantitative detection of hydrogen sulfide (B99878).

-

Organic Synthesis: As a reagent for desulfurization and other transformations.

-

Biochemistry: For the precipitation and isolation of proteins.

It is important to clarify that this compound has no historical application in the elucidation of signaling pathways , a concept that belongs to modern cell and molecular biology.

Detection of Hydrogen Sulfide (H₂S)

The most prominent and enduring scientific application of this compound has been in the detection of the toxic gas hydrogen sulfide.[6] The reaction between lead(II) acetate and hydrogen sulfide produces a dark, insoluble precipitate of lead(II) sulfide (PbS), providing a simple and sensitive visual indicator.[1][6] This method was invaluable in early analytical chemistry, environmental monitoring, and industrial safety.[1]

Experimental Protocol: Qualitative Detection of H₂S in a Gaseous Sample

This protocol is based on historical laboratory practices for detecting the presence of hydrogen sulfide in a gas stream.

Materials:

-

Lead(II) acetate trihydrate

-

Distilled water

-

Filter paper

-

Apparatus for generating and passing a gas stream (e.g., gas generator, tubing)

-

Beaker

-

Glass rod

Procedure:

-

Preparation of Lead Acetate Test Paper:

-

Prepare a dilute aqueous solution of lead(II) acetate trihydrate (approximately 5-10% w/v) by dissolving the salt in distilled water in a beaker.

-

Immerse strips of filter paper into the lead acetate solution until they are thoroughly saturated.

-

Remove the saturated filter paper strips and allow them to air dry in a fume hood or a well-ventilated area, away from potential sources of hydrogen sulfide. Store the dried test papers in a sealed container.

-

-

Detection of Hydrogen Sulfide:

-

Moisten a strip of the prepared lead acetate test paper with a drop of distilled water. The moisture is crucial for the reaction to occur.

-

Expose the moistened test paper to the gas stream suspected of containing hydrogen sulfide. This can be done by holding the paper at the outlet of the gas delivery tube.

-

Observe any color change on the filter paper. The formation of a gray to black precipitate of lead(II) sulfide indicates the presence of hydrogen sulfide. The intensity of the color can give a rough estimation of the concentration of the gas.

-

Data Presentation

Historical quantitative data for this method is scarce. The following table is a representative illustration of the semi-quantitative results that could be expected, correlating the observed color change with the approximate concentration of hydrogen sulfide.

| Observation on Lead Acetate Paper | Approximate H₂S Concentration (ppm) |

| No significant color change | < 1 |

| Faint yellow to light brown stain | 1 - 10 |

| Dark brown to gray stain | 10 - 50 |

| Black precipitate | > 50 |

Experimental Workflow

Application in Organic Synthesis: Desulfurization

Lead(II) acetate trihydrate has been historically employed as a desulfurizing agent in organic synthesis. A notable example is the conversion of arylthioureas to arylcyanamides. In this reaction, lead acetate facilitates the removal of sulfur as lead(II) sulfide, enabling the formation of the cyanamide (B42294) functional group.

Experimental Protocol: Synthesis of o-Chlorophenylcyanamide (B3342969)

The following protocol is adapted from a historical organic synthesis procedure.

Materials:

-

o-Chlorophenylthiourea

-

Potassium hydroxide (B78521) (85%)

-

Lead(II) acetate trihydrate

-

Glacial acetic acid

-

Water

-

Beakers

-

Büchner funnel and filter flask

-

Stirring rod

-

Ice bath

Procedure:

-

In a 3-liter beaker, prepare a suspension of 37.4 g (0.2 mole) of o-chlorophenylthiourea in 300 ml of water and heat to 100°C.

-

In a separate beaker, prepare a boiling solution of 132 g (2 moles) of 85% potassium hydroxide in 300 ml of water.

-

Add the boiling potassium hydroxide solution to the o-chlorophenylthiourea suspension.

-

Immediately add a hot, saturated solution of 83.5 g (0.22 mole) of lead(II) acetate trihydrate to the reaction mixture with vigorous stirring. A large quantity of lead(II) sulfide will precipitate instantly.

-

Boil the reaction mixture for 6 minutes.

-

Cool the mixture to 0°C in an ice bath and filter the lead(II) sulfide precipitate using a large Büchner funnel.

-

Acidify the colorless filtrate at 0-5°C by the slow addition of 120-140 ml of glacial acetic acid while stirring.

-

Collect the white crystalline precipitate of o-chlorophenylcyanamide by suction filtration.

-

Wash the product with six 150-ml portions of ice water.

-

Dry the crystalline product. The expected yield is 26-28 g (85-92%).

Data Presentation

The following table presents representative data for the synthesis of arylcyanamides from arylthioureas using lead(II) acetate trihydrate as a desulfurizing agent, based on historical reports.

| Starting Arylthiourea | Product Arylcyanamide | Reported Yield (%) |

| o-Chlorophenylthiourea | o-Chlorophenylcyanamide | 85 - 92 |

| α-Naphthylthiourea | α-Naphthylcyanamide | 77 - 90 |

Experimental Workflow

Protein Precipitation